molecular formula C13H12N4O B12923858 3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-26-0

3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12923858
CAS No.: 62052-26-0
M. Wt: 240.26 g/mol
InChI Key: BLXPLATWPWMJOF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative characterized by a 3-methoxy-4-methylphenyl substituent at position 3 of the triazolopyridine core. The triazolopyridine scaffold is a purine isostere, making it a privileged structure in medicinal chemistry for targeting kinases, receptors, and enzymes .

Properties

CAS No.

62052-26-0

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C13H12N4O/c1-9-5-6-10(8-12(9)18-2)17-13-11(15-16-17)4-3-7-14-13/h3-8H,1-2H3

InChI Key

BLXPLATWPWMJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)N=N2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-chloropyridine under basic conditions to yield the desired triazolopyridine compound .

Chemical Reactions Analysis

3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolopyridine core allows for diverse substitutions at positions 3 and 5, which significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents (Position 3) Key Modifications Bioactivity/Application Reference
3-(4-Methoxy-phenyl)-3H-triazolo[4,5-b]pyridine 4-Methoxyphenyl Methoxy group at para position Proto-oncogene PIM-1 kinase inhibition
3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine 3-Trifluoromethoxyphenyl Electron-withdrawing trifluoromethoxy group Kinase inhibition (enhanced lipophilicity)
3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine 1-Benzylpiperidin-4-yl Bulky, basic piperidine moiety c-Met modulation; differential metabolite in plant studies
4-(3H-Triazolo[4,5-b]pyridin-3-yl)benzoic acid 4-Carboxyphenyl Ionizable carboxyl group Ribosome-targeting small molecule (e.g., PF-06446846)
7-Chloro-3H-triazolo[4,5-b]pyridine Chlorine at position 7 Halogen substitution Increased electrophilicity; scaffold for further derivatization

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance π-π stacking in hydrophobic binding pockets, as seen in PIM-1 kinase inhibitors .
  • Bulky substituents (e.g., benzylpiperidine) improve c-Met binding affinity but may reduce blood-brain barrier penetration compared to smaller groups like methoxy .
  • Halogenation (e.g., chlorine at position 7) increases metabolic stability but may introduce toxicity risks .
Physicochemical Properties
Property 3-(3-Methoxy-4-methylphenyl)-3H-triazolo[4,5-b]pyridine (Predicted) 3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine 3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine
Molecular Weight ~285 g/mol ~335 g/mol ~325 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~3.8 (high) ~3.2 (moderate-high)
Solubility (aq.) Low (methoxy enhances crystallinity) Very low (bulky substituent) Low (trifluoromethoxy reduces polarity)
Metabolic Stability Moderate (demethylation risk) High (stable piperidine) High (C-F bonds resist metabolism)

Biological Activity

3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol
  • IUPAC Name : 3-(3-methoxy-4-methylphenyl)-1H-[1,2,3]triazolo[4,5-b]pyridine

Synthesis

The synthesis of this compound typically involves the coupling of appropriate precursors through cyclization reactions. Various methods have been reported in the literature for the efficient synthesis of this compound, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, a related compound showed significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 µM . The mechanism of action is believed to involve the inhibition of key kinases involved in cancer progression.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has shown inhibitory activity against c-Met kinase, which is crucial for tumor growth and metastasis. The IC50 values for related compounds in this class indicate potent activity comparable to established inhibitors like Foretinib .

Antimicrobial Activity

Preliminary studies suggest that triazolo-pyridine derivatives may possess antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against bacterial and fungal strains. Specific assays are needed to quantify this activity accurately.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence biological activity. For instance:

  • Methoxy Group Position : The position of the methoxy group on the phenyl ring can enhance solubility and bioavailability.
  • Substituents on Triazole Ring : Different substituents can alter binding affinity for target proteins, impacting potency.

Case Studies

Several case studies highlight the efficacy of triazolo-pyridine derivatives:

  • In Vitro Studies : A study evaluated multiple derivatives against cancer cell lines using MTT assays, revealing that specific structural modifications led to improved cytotoxicity .
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how these compounds interact with target kinases at a molecular level .

Data Tables

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5491.06 ± 0.16c-Met kinase inhibition
Related Compound 12eMCF-71.23 ± 0.18c-Met kinase inhibition
Related Compound 12eHeLa2.73 ± 0.33c-Met kinase inhibition

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